rac 1,2-Bislauroyl-3-chloropropanediol
Description
rac 1,2-Bislauroyl-3-chloropropanediol (CAS: 1051389-99-1) is a synthetic glycerolipid featuring two lauroyl (C12:0) fatty acid chains esterified to the 1- and 2-positions of a 3-chloropropanediol backbone. Its molecular formula is C₂₇H₅₁ClO₄ (MW: 475.14), and it is primarily utilized in biochemical research, particularly in lipid metabolism studies and as a precursor for lipid-based drug delivery systems . The compound is stored at +4°C to maintain stability and is characterized by moderate lipophilicity due to its medium-chain saturated acyl groups .
Properties
Molecular Formula |
C27H51ClO4 |
|---|---|
Molecular Weight |
475.1 g/mol |
IUPAC Name |
[(2S)-3-chloro-2-dodecanoyloxypropyl] dodecanoate |
InChI |
InChI=1S/C27H51ClO4/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3/t25-/m1/s1 |
InChI Key |
XUONXLQNIHBNDL-RUZDIDTESA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac 1,2-Bislauroyl-3-chloropropanediol typically involves the esterification of 1,2-propanediol with lauroyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
rac 1,2-Bislauroyl-3-chloropropanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSR) are employed under basic conditions.
Major Products Formed
Oxidation: Lauric acid and 3-chloropropanoic acid.
Reduction: 1,2-Bislauroyl-3-hydroxypropanediol.
Substitution: 1,2-Bislauroyl-3-aminopropanediol or 1,2-Bislauroyl-3-thiopropanediol.
Scientific Research Applications
rac 1,2-Bislauroyl-3-chloropropanediol is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving lipid metabolism and enzyme interactions.
Industry: Used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of rac 1,2-Bislauroyl-3-chloropropanediol involves its interaction with biological membranes and enzymes. The lauroyl groups facilitate its incorporation into lipid bilayers, affecting membrane fluidity and permeability. The chloropropanediol moiety can interact with specific enzymes, altering their activity and function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between rac 1,2-Bislauroyl-3-chloropropanediol and its analogs:
Key Observations :
- Chain Length: Shorter acyl chains (e.g., C8:0 in Dioctanoyl) increase water solubility but reduce stability in lipid bilayers. Longer chains (e.g., C18:0 in Distearoyl) enhance drug encapsulation efficiency but may hinder cellular uptake .
- Saturation: Unsaturated analogs (e.g., Dilinoleoyl) exhibit greater membrane integration due to kinked acyl chains, whereas saturated derivatives (e.g., Bislauroyl, Distearoyl) form more rigid structures .
Drug Delivery Systems
- This compound : Demonstrates optimal balance between lipophilicity and biocompatibility, making it suitable for encapsulating hydrophobic drugs without excessive cytotoxicity .
- rac 1,2-Distearoyl-3-chloropropanediol: Superior in stabilizing long-circulating nanoparticles but shows reduced cellular internalization rates compared to medium-chain analogs .
- rac 1,2-Dilinoleoyl-3-chloropropanediol: Enhances drug release kinetics in cancer therapies due to oxidative susceptibility of unsaturated chains .
Toxicity Profiles
- This compound : Preliminary studies indicate low cytotoxicity at concentrations <50 µM, though prolonged exposure may disrupt lipid metabolism .
- rac 1,2-Bis-palmitoyl-3-chloropropanediol : Higher cytotoxicity observed due to accumulation in lysosomal compartments .
- rac 1,2-Dioctanoyl-3-chloropropanediol: Rapid metabolic clearance reduces long-term toxicity risks .
Isotope-Labeled Analogs
rac 1,2-Bis-palmitoyl-3-chloropropanediol-¹³C₃ (CAS: N/A) is used in tracer studies to monitor metabolic pathways and environmental persistence. Labeled analogs retain similar physicochemical properties but enable precise detection in complex matrices .
Biological Activity
rac 1,2-Bislauroyl-3-chloropropanediol is a synthetic compound characterized by the molecular formula and a molecular weight of 475.14 g/mol. It is synthesized through the esterification of dodecanoic acid with 1,2-dichloropropane under acidic conditions, typically using sulfuric acid or p-toluenesulfonic acid as catalysts. This compound is notable for its potential biological activities, particularly its interactions with cellular components and lipid membranes.
The biological activity of this compound primarily involves its interaction with lipid membranes and cellular signaling pathways. The compound alters membrane structure and function, influencing processes such as:
- Signal Transduction : It may modulate signaling pathways that are crucial for cellular communication.
- Membrane Transport : The compound can affect the transport mechanisms across cellular membranes, potentially impacting nutrient uptake and ion balance.
Research Findings
Recent studies have begun to explore the therapeutic applications of this compound, particularly in areas related to:
- Antimicrobial Activity : Preliminary research indicates that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infection control.
- Anti-inflammatory Effects : There is ongoing research into its potential to modulate inflammatory responses in various biological systems.
Case Studies
- Antimicrobial Efficacy : A study investigated the effects of this compound against common bacterial strains. The results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.
- Cell Membrane Interaction : Another study focused on the compound's interaction with lipid bilayers. Using fluorescence spectroscopy, researchers observed changes in membrane fluidity upon treatment with this compound, which could explain its effects on membrane transport processes.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C27H51ClO4 | 475.14 g/mol | Antimicrobial, anti-inflammatory |
| rac 1,2-Bis-palmitoyl-3-chloropropanediol | C35H66ClO4 | 592.39 g/mol | Limited antimicrobial activity |
| rac 1,2-Dioleoyl-3-chloropropanediol | C39H66ClO4 | 644.46 g/mol | Potential anti-cancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
